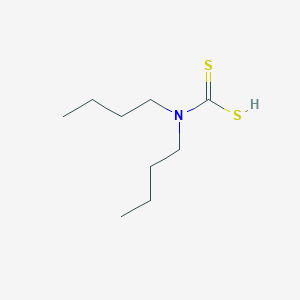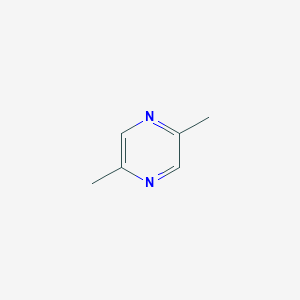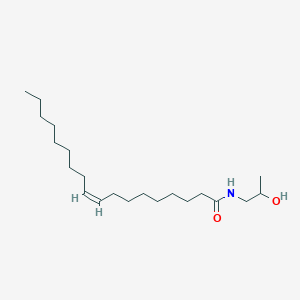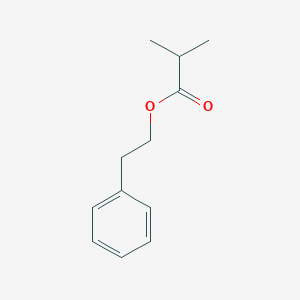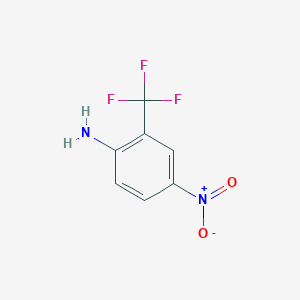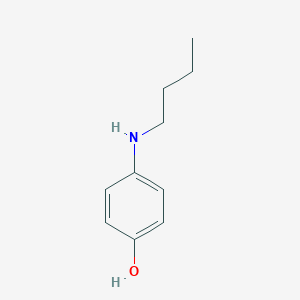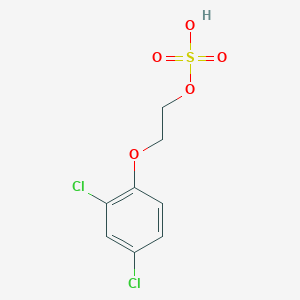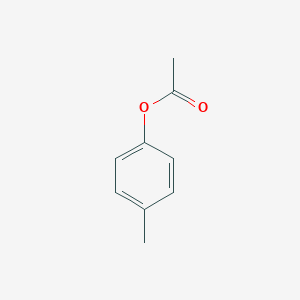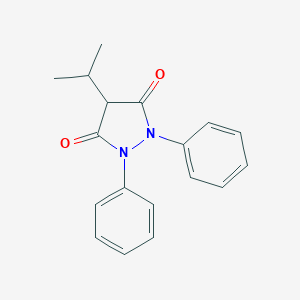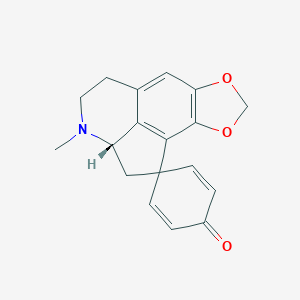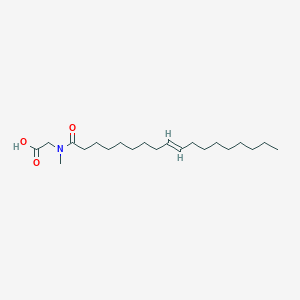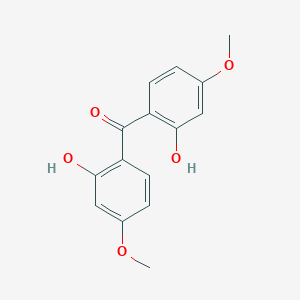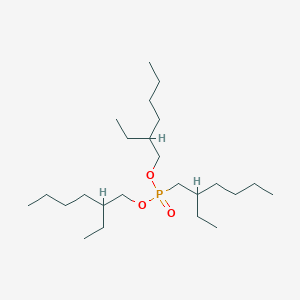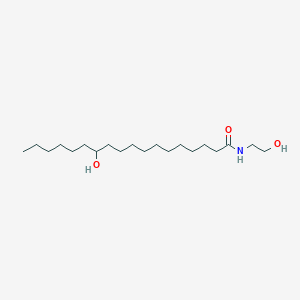
Octadecanamide, 12-hydroxy-N-(2-hydroxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanamide, 12-hydroxy-N-(2-hydroxyethyl)-, also known as oleamide, is a natural fatty acid derivative that is found in various plants and animals. It has been widely studied for its potential therapeutic applications due to its unique chemical structure and biological properties.
Mécanisme D'action
Oleamide acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes, including pain, mood, appetite, and sleep. It binds to the same receptors as tetrahydrocannabinol (THC), the active ingredient in marijuana, but does not produce the same psychoactive effects. Instead, it enhances the activity of anandamide, a natural cannabinoid that is produced in the body.
Effets Biochimiques Et Physiologiques
Oleamide has been shown to have a wide range of biochemical and physiological effects, including sleep induction, pain relief, anti-inflammatory effects, and neuroprotection. It has also been shown to have antioxidant properties and to regulate the activity of various enzymes and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Oleamide has several advantages for lab experiments, including its natural origin, low toxicity, and ease of synthesis. However, it also has some limitations, including its low solubility in water and its potential instability under certain conditions.
Orientations Futures
There are several potential future directions for Octadecanamide, 12-hydroxy-N-(2-hydroxyethyl)- research, including the development of new synthetic methods, the discovery of new biological activities, and the investigation of its potential therapeutic applications in various diseases and conditions. Some possible areas of research include the role of Octadecanamide, 12-hydroxy-N-(2-hydroxyethyl)- in cancer, diabetes, and neurodegenerative diseases, as well as its potential use as a dietary supplement and natural alternative to synthetic drugs.
Conclusion:
In conclusion, Octadecanamide, 12-hydroxy-N-(2-hydroxyethyl)- is a natural fatty acid derivative that has been widely studied for its potential therapeutic applications. It has a unique chemical structure and biological properties that make it a promising candidate for further research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Octadecanamide, 12-hydroxy-N-(2-hydroxyethyl)- in various fields and to develop new therapeutic applications.
Méthodes De Synthèse
Oleamide can be synthesized by the reaction of oleic acid with ammonia and ethanolamine. The reaction is catalyzed by an enzyme called fatty acid amide hydrolase (FAAH), which is present in the brain and other tissues. The resulting product is purified by chromatography and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
Oleamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicine. It has been shown to have a wide range of biological activities, including sleep regulation, pain relief, anti-inflammatory effects, and neuroprotection. It has also been studied for its potential use as a dietary supplement and as a natural alternative to synthetic drugs.
Propriétés
Numéro CAS |
106-15-0 |
|---|---|
Nom du produit |
Octadecanamide, 12-hydroxy-N-(2-hydroxyethyl)- |
Formule moléculaire |
C20H41NO3 |
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
12-hydroxy-N-(2-hydroxyethyl)octadecanamide |
InChI |
InChI=1S/C20H41NO3/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-20(24)21-17-18-22/h19,22-23H,2-18H2,1H3,(H,21,24) |
Clé InChI |
OZSKVMIBRHDIET-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)NCCO)O |
SMILES canonique |
CCCCCCC(CCCCCCCCCCC(=O)NCCO)O |
Autres numéros CAS |
106-15-0 |
Description physique |
PelletsLargeCrystals |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane](/img/structure/B89650.png)
